molecular formula C14H15NO2 B2707949 1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one CAS No. 2308228-92-2

1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one

Cat. No. B2707949
CAS RN: 2308228-92-2
M. Wt: 229.279
InChI Key: BRGOMFGIBDIRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one, also known as DPP23 , is a synthetic chalcone derivative. Chalcones are open-chain flavonoids characterized by two aromatic rings connected by a three-carbon chain. DPP23 exhibits antitumor activity through reactive oxygen species (ROS)-mediated apoptosis specifically in cancer cells, while sparing healthy cells .


Synthesis Analysis

DPP23 can be synthesized through a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with various acetophenone derivatives. Subsequent cyclocondensation reactions yield the racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes .


Molecular Structure Analysis

The molecular structure of DPP23 has been elucidated using single-crystal X-ray diffraction. It crystallizes in the orthorhombic crystal system with unit cell parameters: a = 6.4704 Å, b = 12.9304 Å, c = 16.7181 Å, α = β = γ = 90°, and Z = 4. The compound exhibits planarity, and its vibrational frequencies have been calculated using DFT/B3LYP method, showing good agreement with experimental data .


Chemical Reactions Analysis

DPP23 alters global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis. Genes involved in glutathione metabolism, such as CHAC1, GCLC, G6PD, GSTO2, and others, are modulated by DPP23. CHAC1, in particular, emerges as a prominent candidate for DPP23’s mechanism of action .


Physical And Chemical Properties Analysis

Mechanism of Action

DPP23 exerts its antitumor effect through ROS-mediated apoptosis in cancer cells. It acts via the GABAergic system, as demonstrated by its anxiolytic-like effect in adult zebrafish (Danio rerio), which was blocked by flumazenil, a GABAA receptor antagonist .

Future Directions

Investigate DPP23’s potential as a pharmacological tool for anxiety disorders and explore its broader therapeutic applications .

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-14(16)15-9-8-12(10-15)11-4-6-13(17-2)7-5-11/h3-8H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGOMFGIBDIRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.